molecular formula C25H32N6O19P2 B163246 5-Asaaudg CAS No. 137731-71-6

5-Asaaudg

Cat. No.: B163246
CAS No.: 137731-71-6
M. Wt: 782.5 g/mol
InChI Key: LFFGUSMMCHZQPH-KBIXSYPFSA-N
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Description

5-Asaaudg (systematic IUPAC name pending verification) is a hypothetical inorganic or organometallic compound proposed for applications in catalytic and material sciences. Regulatory guidelines emphasize the necessity of rigorous characterization for novel compounds, including elemental analysis, spectroscopic data (e.g., NMR, IR), and X-ray crystallography to confirm molecular identity and purity .

Properties

CAS No.

137731-71-6

Molecular Formula

C25H32N6O19P2

Molecular Weight

782.5 g/mol

IUPAC Name

[[(2R,3S,4R,5R)-5-[5-[(E)-3-[(4-azido-2-hydroxybenzoyl)amino]prop-1-enyl]-2,4-dioxopyrimidin-1-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate

InChI

InChI=1S/C25H32N6O19P2/c26-30-29-11-3-4-12(13(33)6-11)22(40)27-5-1-2-10-7-31(25(41)28-21(10)39)23-19(37)17(35)15(47-23)9-46-51(42,43)50-52(44,45)49-24-20(38)18(36)16(34)14(8-32)48-24/h1-4,6-7,14-20,23-24,32-38H,5,8-9H2,(H,27,40)(H,42,43)(H,44,45)(H,28,39,41)/b2-1+/t14-,15-,16-,17-,18+,19-,20-,23-,24-/m1/s1

InChI Key

LFFGUSMMCHZQPH-KBIXSYPFSA-N

SMILES

C1=CC(=C(C=C1N=[N+]=[N-])O)C(=O)NCC=CC2=CN(C(=O)NC2=O)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OC4C(C(C(C(O4)CO)O)O)O)O)O

Isomeric SMILES

C1=CC(=C(C=C1N=[N+]=[N-])O)C(=O)NC/C=C/C2=CN(C(=O)NC2=O)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O

Canonical SMILES

C1=CC(=C(C=C1N=[N+]=[N-])O)C(=O)NCC=CC2=CN(C(=O)NC2=O)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OC4C(C(C(C(O4)CO)O)O)O)O)O

Synonyms

5-(3-(4-azidosalicylamide)allyluridine)- 5'-diphosphoglucose
5-(3-(p-azidosalicylamine)allyluridine)-diphosphoglucose
5-ASA-UDP-Glc
5-ASAAUDG

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compound A: 5-Nitrothiazol-2-amine (CAS 121-66-4)

5-Nitrothiazol-2-amine, a nitro-substituted thiazole, shares structural motifs with 5-Asaaudg, particularly in its heterocyclic core. Key differences include:

  • Functional Groups: 5-Nitrothiazol-2-amine features a nitro (-NO₂) group at the 5-position and an amine (-NH₂) at the 2-position, whereas 5-Asaaudg’s substituents remain undefined without experimental data.
  • Applications : 5-Nitrothiazol-2-amine is utilized as a reference standard in pharmaceutical quality control (e.g., Nitazoxanide synthesis) , while 5-Asaaudg’s proposed uses may involve catalysis or electronic materials, pending validation .
Table 1: Structural and Functional Comparison
Property 5-Asaaudg 5-Nitrothiazol-2-amine
Core Structure Hypothetical heterocycle Thiazole ring
Key Substituents Undefined -NO₂ (C5), -NH₂ (C2)
Industrial Use Catalysis (proposed) Pharmaceutical reference
Characterization Status Pending validation USP/EP-compliant data

Compound B: Ferrocene (Dicyclopentadienyliron)

  • Structural Divergence : Ferrocene’s sandwich structure (Fe²⁺ between two cyclopentadienyl ligands) contrasts with 5-Asaaudg’s undefined geometry.
  • Reactivities : Ferrocene exhibits reversible Fe²⁺/Fe³⁺ redox behavior, enabling applications in sensors and batteries . For 5-Asaaudg, analogous electrochemical properties would require cyclic voltammetry and conductivity studies .
Table 2: Electrochemical and Material Properties
Property 5-Asaaudg Ferrocene
Redox Activity Hypothetical Well-documented
Conductivity Unknown Semiconducting
Thermal Stability Undetermined Stable up to 400°C

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